4-Aminobenzene-1,2-dithiol 4-Aminobenzene-1,2-dithiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248254
InChI: InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2
SMILES:
Molecular Formula: C6H7NS2
Molecular Weight: 157.3 g/mol

4-Aminobenzene-1,2-dithiol

CAS No.:

Cat. No.: VC17248254

Molecular Formula: C6H7NS2

Molecular Weight: 157.3 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobenzene-1,2-dithiol -

Specification

Molecular Formula C6H7NS2
Molecular Weight 157.3 g/mol
IUPAC Name 4-aminobenzene-1,2-dithiol
Standard InChI InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2
Standard InChI Key DBGDUQSJBUJXBS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)S)S

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

4-Aminobenzene-1,2-dithiol belongs to the class of benzene derivatives substituted with multiple functional groups. The IUPAC name, 4-aminobenzene-1,2-dithiol, reflects the positions of the amino (-NH₂) and thiol (-SH) groups at the 4th, 1st, and 2nd positions of the benzene ring, respectively . The compound’s planar aromatic structure is modified by the electron-donating amino group and the electron-withdrawing thiol groups, creating a polarized electronic environment that influences its reactivity.

Table 1: Key Molecular Properties of 4-Aminobenzene-1,2-dithiol

PropertyValueSource
Molecular FormulaC₆H₇NS₂
Molecular Weight157.3 g/mol
IUPAC Name4-aminobenzene-1,2-dithiol
SMILES NotationC1=CC(=C(C=C1N)S)S
InChI KeyDBGDUQSJBUJXBS-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s InChI string (InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2) provides a standardized representation of its connectivity and stereochemistry. Computational models predict a planar geometry with slight distortions due to steric interactions between the thiol groups . Vibrational spectroscopy would likely reveal characteristic S-H and N-H stretching modes, though experimental data remain scarce in public databases.

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis methods for 4-aminobenzene-1,2-dithiol are detailed in the available literature, analogous compounds suggest potential pathways. For instance, the synthesis of 4-amino phenylacetylene involves bromine addition and dehydrohalogenation , which could inspire analogous strategies for introducing thiol groups. A plausible route might involve:

  • Nitration and Reduction: Introducing an amino group via nitration of 1,2-dithiolbenzene followed by reduction.

  • Thiolation: Sulfur incorporation using reagents like H₂S or thiol-disulfide exchange reactions.

Reactivity Profile

The thiol groups in 4-aminobenzene-1,2-dithiol are highly nucleophilic, enabling participation in:

  • Disulfide Bond Formation: Oxidation of -SH groups to form S-S linkages, critical in stabilizing protein structures or polymer networks.

  • Metal Coordination: Thiols act as ligands for transition metals, suggesting applications in catalysis or nanomaterials.

  • Electrophilic Substitution: The amino group directs electrophiles to the para position, facilitating functionalization at the 3rd and 5th positions of the ring .

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